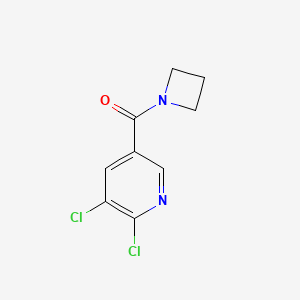
(5,6-Dichloropyridin-3-yl)(3,3-difluoroazetidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5,6-Dichloropyridin-3-yl)(3,3-difluoroazetidin-1-yl)methanone is a synthetic organic compound that features a pyridine ring substituted with chlorine atoms and a difluoroazetidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5,6-Dichloropyridin-3-yl)(3,3-difluoroazetidin-1-yl)methanone typically involves multi-step organic reactions. One possible route could involve the chlorination of a pyridine derivative followed by the introduction of the difluoroazetidine group through nucleophilic substitution or other suitable reactions. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for cost-effectiveness and efficiency. This might involve continuous flow chemistry techniques, use of robust catalysts, and scalable reaction conditions. The purification processes would also be streamlined to ensure the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
(5,6-Dichloropyridin-3-yl)(3,3-difluoroazetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of the compound, potentially affecting its reactivity and properties.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions would be tailored to the specific transformation desired, including temperature control, choice of solvent, and reaction time.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield a range of pyridine derivatives with different functional groups, while oxidation or reduction could lead to changes in the compound’s electronic structure and reactivity.
科学的研究の応用
Chemistry
In chemistry, (5,6-Dichloropyridin-3-yl)(3,3-difluoroazetidin-1-yl)methanone could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in the development of new materials or catalysts.
Biology and Medicine
In biological and medicinal research, this compound could be investigated for its potential as a pharmaceutical agent. Its structural features might allow it to interact with specific biological targets, leading to therapeutic effects. Studies could explore its activity against various diseases, its pharmacokinetics, and its safety profile.
Industry
In industry, this compound might find applications in the development of new materials with unique properties, such as polymers or coatings. Its reactivity could be harnessed to create products with enhanced performance characteristics.
作用機序
The mechanism of action of (5,6-Dichloropyridin-3-yl)(3,3-difluoroazetidin-1-yl)methanone would depend on its specific applications. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes, activation of signaling pathways, or binding to DNA or RNA.
類似化合物との比較
Similar Compounds
Similar compounds might include other pyridine derivatives with halogen substitutions or azetidine-containing molecules. Examples could be:
- 5,6-Dichloropyridin-3-yl derivatives with different substituents on the azetidine ring.
- 3,3-Difluoroazetidin-1-yl derivatives with various substituents on the pyridine ring.
Uniqueness
The uniqueness of (5,6-Dichloropyridin-3-yl)(3,3-difluoroazetidin-1-yl)methanone lies in its specific combination of structural features, which might confer distinct reactivity and properties compared to other similar compounds. This could make it particularly valuable for certain applications where these properties are advantageous.
特性
IUPAC Name |
(5,6-dichloropyridin-3-yl)-(3,3-difluoroazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F2N2O/c10-6-1-5(2-14-7(6)11)8(16)15-3-9(12,13)4-15/h1-2H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFYWVZKZLBRPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(N=C2)Cl)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4'-Formyl-3-methyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B8165692.png)
![3'-Formyl-2-methyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B8165696.png)
![3'-Formyl-N-methyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B8165698.png)









